An In-depth Technical Guide to 9-Dodecyn-1-ol: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to 9-Dodecyn-1-ol: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Dodecyn-1-ol is a bifunctional linear-chain acetylenic alcohol that has garnered significant interest in various fields of chemical research, from materials science to drug discovery. Its unique molecular architecture, featuring a terminal alkyne at one end and a primary hydroxyl group at the other, provides orthogonal reactivity that makes it a versatile building block in organic synthesis. This guide offers a comprehensive overview of the chemical and physical properties of 9-Dodecyn-1-ol, detailed synthetic protocols, and an exploration of its current and potential applications, with a particular focus on its emerging role in pharmaceutical development.
Chemical and Physical Properties
9-Dodecyn-1-ol is a C12 acetylenic alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of approximately 182.30 g/mol [1][2]. At room temperature, it typically presents as a clear, colorless to pale yellow liquid[3]. The presence of both a polar hydroxyl group and a long, nonpolar hydrocarbon chain imparts amphiphilic character to the molecule, influencing its solubility and other physical properties.
Table 1: Physicochemical Properties of 9-Dodecyn-1-ol
| Property | Value | Source |
| IUPAC Name | dodec-9-yn-1-ol | [PubChem][2] |
| CAS Number | 71084-08-7 | [PubChem][2] |
| Molecular Formula | C₁₂H₂₂O | [PubChem][2] |
| Molecular Weight | 182.30 g/mol | [PubChem][2] |
| Appearance | Clear, colorless to pale yellow liquid | [Jaydev Chemical Industries][3] |
| Boiling Point | Estimated to be slightly higher than the corresponding alkane and alkene | [OpenOChem Learn][4] |
| Melting Point | Not available | |
| Density | Expected to be less than 1.0 g/mL | [Chemistry LibreTexts][5] |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[4][6][7][8][9][10][11] |
Spectroscopic Data and Interpretation
The structural features of 9-Dodecyn-1-ol give rise to characteristic signals in its spectroscopic data, which are crucial for its identification and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of 9-Dodecyn-1-ol is expected to exhibit the following key absorption bands:
-
~3300 cm⁻¹ (strong, sharp): This peak is characteristic of the C-H stretch of a terminal alkyne (≡C-H)[12][13][14].
-
~2120 cm⁻¹ (weak to medium, sharp): This absorption corresponds to the C≡C triple bond stretch. The intensity of this peak can be variable for internal alkynes[12][13][14].
-
~3550-3200 cm⁻¹ (broad, strong): This broad band is indicative of the O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding[12][13].
-
~2950-2850 cm⁻¹ (strong): These peaks arise from the C-H stretching of the long alkyl chain[13][15].
-
~1050 cm⁻¹ (medium to strong): This absorption is attributed to the C-O stretching of the primary alcohol[16].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the different hydrogen environments in the molecule.
-
~3.6 ppm (triplet): This signal corresponds to the two protons of the -CH₂- group directly attached to the hydroxyl group (-CH₂OH). The triplet splitting pattern is due to coupling with the adjacent CH₂ group.
-
~2.2 ppm (multiplet): The protons on the carbon adjacent to the alkyne (-C≡C-CH₂-) are expected to appear in this region.
-
~1.9 ppm (triplet): This signal is characteristic of the proton on the terminal alkyne (≡C-H).
-
~1.2-1.6 ppm (broad multiplet): This complex region represents the signals from the multiple CH₂ groups in the long alkyl chain.
-
~0.9 ppm (triplet): This signal corresponds to the terminal methyl group (-CH₃) of the ethyl group attached to the alkyne.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments.
-
~80 ppm and ~68 ppm: These two signals are characteristic of the sp-hybridized carbons of the alkyne (C≡C).
-
~62 ppm: This signal corresponds to the carbon of the -CH₂OH group.
-
~14-32 ppm: A series of peaks in this region represents the various sp³-hybridized carbons of the long alkyl chain.
Synthesis of 9-Dodecyn-1-ol: A Step-by-Step Protocol
A common and efficient method for the synthesis of 9-Dodecyn-1-ol involves the alkylation of a smaller terminal alkyne with a protected long-chain haloalkane, followed by deprotection. The following protocol is a representative example.
Workflow for the Synthesis of 9-Dodecyn-1-ol
Caption: A three-step synthetic workflow for 9-Dodecyn-1-ol.
Step 1: Protection of 8-Bromo-1-octanol
The hydroxyl group of 8-bromo-1-octanol is protected as a tetrahydropyranyl (THP) ether to prevent its acidic proton from interfering with the subsequent Grignard or organolithium reaction.
-
Materials: 8-bromo-1-octanol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-bromo-1-octanol in anhydrous DCM.
-
Add a catalytic amount of PPTS to the solution.
-
Add DHP dropwise at room temperature and stir the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane.
-
Step 2: Alkylation of 1-Butyne
The terminal alkyne, 1-butyne, is deprotonated with a strong base to form a nucleophilic acetylide, which then displaces the bromide from the protected bromo-octanol.
-
Materials: 1-Butyne, n-butyllithium (n-BuLi) in hexanes, 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-butyne in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes and stir for 30 minutes to form the lithium butyn-1-ide.
-
Add a solution of 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Step 3: Deprotection of the THP Ether
The THP protecting group is removed under acidic conditions to yield the final product, 9-Dodecyn-1-ol.
-
Materials: The crude product from Step 2, p-toluenesulfonic acid (p-TsOH) or another acid catalyst, methanol.
-
Procedure:
-
Dissolve the crude protected alkyne in methanol.
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 9-Dodecyn-1-ol.
-
Reactivity and Applications
The dual functionality of 9-Dodecyn-1-ol makes it a valuable synthon for a variety of chemical transformations.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in numerous reactions, including:
-
Click Chemistry: The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole linkages. This highly efficient and bioorthogonal reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation, materials science, and drug discovery[17].
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
-
Alkynylation Reactions: The acetylenic proton can be removed by a strong base to form a nucleophilic acetylide, which can then be used to form new C-C bonds by reacting with various electrophiles.
Reactions of the Primary Alcohol
The primary hydroxyl group can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Protection: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at the alkyne terminus.
Applications in Drug Development
The unique properties of 9-Dodecyn-1-ol make it an attractive building block in the design and synthesis of novel therapeutics.
-
Linker Technology: The long, linear chain of 9-Dodecyn-1-ol, combined with its terminal reactive handles, makes it an ideal candidate for use as a linker in complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[17][18][19][20][21]. The alkyne group allows for the attachment of the linker to a targeting moiety via click chemistry, while the hydroxyl group can be functionalized to attach a payload or another active molecule. The length and flexibility of the dodecyl chain can be crucial for optimizing the distance between the two conjugated entities, which can significantly impact the efficacy of the therapeutic.
Caption: A simplified workflow for PROTAC synthesis using a 9-Dodecyn-1-ol-derived linker.
-
Pheromone Synthesis: 9-Dodecyn-1-ol is a known precursor in the synthesis of insect sex pheromones, such as (E)-9-dodecen-1-yl acetate and (Z)-9-dodecenyl acetate, which are used in pest management strategies[3][22].
Safety and Handling
While specific toxicity data for 9-Dodecyn-1-ol is limited, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
9-Dodecyn-1-ol is a highly versatile and valuable bifunctional molecule with significant potential in organic synthesis. Its orthogonal reactive sites, the terminal alkyne and the primary alcohol, allow for a wide range of chemical transformations, making it an important building block for the construction of complex molecular architectures. Its emerging role as a linker in advanced therapeutic modalities like ADCs and PROTACs highlights its growing importance in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize 9-Dodecyn-1-ol in their synthetic endeavors.
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